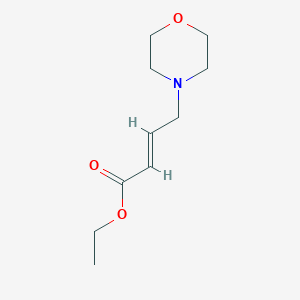

Ethyl (E)-4-morpholinobut-2-enoate

Description

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

ethyl (E)-4-morpholin-4-ylbut-2-enoate |

InChI |

InChI=1S/C10H17NO3/c1-2-14-10(12)4-3-5-11-6-8-13-9-7-11/h3-4H,2,5-9H2,1H3/b4-3+ |

InChI Key |

UVHWAXJYNRDIKO-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/CN1CCOCC1 |

Canonical SMILES |

CCOC(=O)C=CCN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Ethyl (E)-4-bromobut-2-enoate

- Starting Material: Ethyl (E)-4-bromobut-2-enoate

- Nucleophile: Morpholine

- Solvent: Usually dichloromethane or acetonitrile under inert atmosphere (nitrogen)

- Base: Sodium carbonate or similar to neutralize generated HBr

- Temperature: 0 °C to room temperature

- Reaction Time: Several hours (e.g., 2 hours at 0 °C)

- Work-up: Extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and purification by silica gel chromatography

- Yield: Typically moderate to good yields (around 70-90%)

This method is exemplified in a procedure where ethyl (E)-4-bromobut-2-enoate is reacted with morpholine and sodium carbonate in acetonitrile at 0 °C, followed by purification to afford this compound in approximately 72% yield.

Activation of Acid Derivatives

Another approach involves converting (E)-4-bromobut-2-enoic acid to an acid chloride intermediate using oxalyl chloride and catalytic dimethylformamide (DMF), followed by reaction with morpholine:

- Step 1: (E)-4-bromobut-2-enoic acid + oxalyl chloride + DMF → (E)-4-bromobut-2-enoyl chloride

- Step 2: Acid chloride + morpholine + base (e.g., sodium carbonate) → this compound

This two-step method allows for better control over substitution and can be conducted under nitrogen atmosphere at low temperatures (0 °C), yielding the desired product efficiently.

Alternative Synthetic Routes and Modifications

Solvent-Free N-Alkylation and Hydrolysis

In some studies, N-alkylation of morpholine with methyl-4-bromobutanoate under solvent-free conditions at 65–70 °C has been reported, followed by base hydrolysis to yield the corresponding GABA analogues, including this compound derivatives.

- Reaction Conditions: Solvent-free N-alkylation at 65–70 °C

- Hydrolysis: Lithium hydroxide in aqueous methanol

- Yields: Moderate for alkylation (58–67%), excellent for hydrolysis

- Notes: This method avoids solvents in the alkylation step, potentially improving sustainability and reducing waste.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Ethyl (E)-4-bromobut-2-enoate | Morpholine, Na2CO3, CH3CN, 0 °C | ~72 | Common, straightforward substitution |

| Acid chloride intermediate | (E)-4-bromobut-2-enoic acid | Oxalyl chloride, DMF, morpholine, Na2CO3 | Not specified | Two-step, allows better control |

| Solvent-free N-alkylation + hydrolysis | Methyl-4-bromobutanoate + morpholine | 65–70 °C (alkylation), LiOH/MeOH (hydrolysis) | 58–67 (alkylation), excellent (hydrolysis) | Sustainable, solvent-free alkylation step |

| Copper-catalyzed conjugate addition (for derivatives) | (E)-1-morpholinobut-2-en-1-one | Cu(MeCN)4PF6, chiral ligand, NaOtBu, THF/EtOH | Up to 90 | Enantioselective, for advanced derivatives |

Research Findings and Considerations

- The nucleophilic substitution of ethyl (E)-4-bromobut-2-enoate with morpholine is the most direct and widely used method to prepare this compound, offering good yields and operational simplicity.

- The acid chloride route provides an alternative when starting from the acid, allowing for potentially higher purity and control over reaction conditions.

- Solvent-free N-alkylation followed by hydrolysis offers a greener approach with moderate yields, suitable for scale-up and industrial processes.

- Copper-catalyzed methods are more relevant for preparing chiral derivatives and functionalized analogues rather than the parent compound itself but demonstrate the versatility of morpholinobut-2-enoate scaffolds in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (E)-4-morpholinobut-2-enoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions between morpholine derivatives and activated butenoate esters. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization ensures high purity . Kinetic studies using HPLC or GC-MS can monitor reaction progress and identify byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regioselectivity and stereochemistry (e.g., coupling constants for trans configuration in the enoate group).

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths and angles, critical for confirming the (E)-configuration .

- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, morpholine ring vibrations) .

Q. How do hydrogen-bonding interactions influence the stability and reactivity of this compound in solid-state studies?

- Methodology : Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., N–H···O or C–H···O interactions) in crystal packing. ORTEP-3 visualizes molecular geometry, while SHELXL refines hydrogen-bond parameters (distance, angle) to correlate stability with supramolecular assembly .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives, such as disordered solvent molecules or twinned crystals?

- Methodology : For disordered solvents, iterative refinement in SHELXL with occupancy factors and restraints (e.g., DFIX, ISOR) improves model accuracy. For twinning, the Hooft parameter or ROTAX instructions in SHELXL help deconvolute overlapping reflections. Validation tools like PLATON/CHECKCIF flag outliers in bond distances/angles .

Q. What experimental design strategies are recommended for studying the structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodology :

- SAR workflow : Synthesize analogs with variations in the morpholine ring (e.g., substituents at C3/C5) or ester group (e.g., tert-butyl vs. ethyl).

- Bioassays : Pair in vitro cytotoxicity screens (e.g., MTT assay) with molecular docking (e.g., AutoDock Vina) to correlate activity with steric/electronic properties.

- Data analysis : Multivariate regression identifies key descriptors (e.g., logP, H-bond donors) influencing bioactivity .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Transition state analysis (IRC) identifies kinetic vs. thermodynamic control in Diels-Alder reactions. Validate models with experimental LC-MS/MS data .

Q. What statistical approaches are suitable for analyzing discrepancies in biological replicate data for this compound toxicity studies?

- Methodology : Use ANOVA with post-hoc Tukey tests to assess inter-replicate variability. For non-normal data, non-parametric tests (e.g., Kruskal-Wallis) are preferred. Outlier detection via Grubbs’ test or robust regression (e.g., RANSAC) minimizes false positives .

Q. How can researchers design high-throughput screening (HTS) pipelines for this compound-based compound libraries?

- Methodology :

- Automation : Liquid handlers prepare microplate arrays for parallelized assays (e.g., enzyme inhibition).

- Data pipelines : Python/R scripts automate dose-response curve fitting (IC₅₀ calculation) and cluster analysis (e.g., k-means) to group compounds by activity profiles .

Methodological Notes

- Crystallography : Always cross-validate SHELXL-refined structures with CIF check reports to ensure compliance with IUCr standards .

- Synthesis : Track reaction intermediates via TLC-MS to optimize stepwise yields .

- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing spectral or crystallographic data in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.